Cas no 77539-18-5 (L-Glutamic acid,N-(phenylmethyl)-)

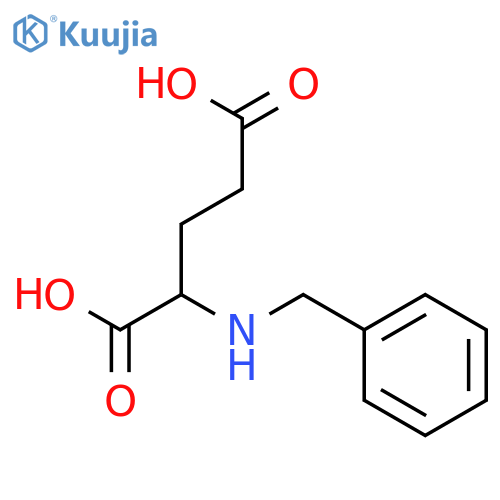

77539-18-5 structure

商品名:L-Glutamic acid,N-(phenylmethyl)-

L-Glutamic acid,N-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

-

- L-Glutamic acid,N-(phenylmethyl)-

- (S)-2-(benzylamino)pentanedioic acid

- (S)-N-BenzylglutaMic acid

- benzyl-l-glutamic acid

- DTXSID80455478

- (2S)-2-(BENZYLAMINO)PENTANEDIOIC ACID

- N-Benzyl-glutamic acid

- N-benzyl-L-glutamic acid

- 77539-18-5

- MFCD00797917

- IHSNQUNHINYDDN-JTQLQIEISA-N

- AKOS027328239

- N-(1-phenylmethyl)-L-glutamic acid

- SCHEMBL869873

-

- MDL: MFCD00797917

- インチ: InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1

- InChIKey: IHSNQUNHINYDDN-JTQLQIEISA-N

- ほほえんだ: C1=CC=C(C=C1)CN[C@@H](CCC(=O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 237.10015

- どういたいしつりょう: 237.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.6Ų

- 疎水性パラメータ計算基準値(XlogP): -1.5

じっけんとくせい

- PSA: 86.63

L-Glutamic acid,N-(phenylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019142459-1g |

(S)-N-Benzylglutamic acid |

77539-18-5 | 95% | 1g |

$566.61 | 2023-09-01 | |

| A2B Chem LLC | AE05308-1g |

(S)-N-Benzylglutamic acid |

77539-18-5 | 97% | 1g |

$50.00 | 2024-04-19 | |

| A2B Chem LLC | AE05308-5g |

(S)-N-Benzylglutamic acid |

77539-18-5 | 97% | 5g |

$173.00 | 2024-04-19 | |

| abcr | AB150876-1g |

(S)-N-Benzylglutamic acid, 95% (Bzl-L-Glu-OH); . |

77539-18-5 | 95% | 1g |

€156.40 | 2025-03-19 | |

| 1PlusChem | 1P008PCS-5g |

L-Glutamic acid,N-(phenylmethyl)- |

77539-18-5 | 97% | 5g |

$216.00 | 2024-04-21 | |

| Aaron | AR008PL4-1g |

L-Glutamic acid,N-(phenylmethyl)- |

77539-18-5 | 97% | 1g |

$59.00 | 2025-02-17 | |

| 1PlusChem | 1P008PCS-250mg |

L-Glutamic acid,N-(phenylmethyl)- |

77539-18-5 | 97% | 250mg |

$23.00 | 2024-04-21 | |

| abcr | AB150876-5g |

(S)-N-Benzylglutamic acid, 95% (Bzl-L-Glu-OH); . |

77539-18-5 | 95% | 5g |

€386.00 | 2025-03-19 | |

| Alichem | A019142459-250mg |

(S)-N-Benzylglutamic acid |

77539-18-5 | 95% | 250mg |

$228.48 | 2023-09-01 | |

| Alichem | A019142459-5g |

(S)-N-Benzylglutamic acid |

77539-18-5 | 95% | 5g |

$1682.00 | 2023-09-01 |

77539-18-5 (L-Glutamic acid,N-(phenylmethyl)-) 関連製品

- 433933-93-8(1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid)

- 78800-52-9(5-phenylpyrrolidine-2-carboxylic acid)

- 21319-53-9(1-Benzylpiperidine-2-carboxylic acid)

- 1859-49-0(N-Benzyl-L-isoleucine)

- 31795-93-4((2S)-1-benzylpyrrolidine-2-carboxylic acid)

- 18085-40-0(1-Benzylazetidine-2-carboxylic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:77539-18-5)L-Glutamic acid,N-(phenylmethyl)-

清らかである:99%

はかる:5g

価格 ($):194

atkchemica

(CAS:77539-18-5)L-Glutamic acid,N-(phenylmethyl)-

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ